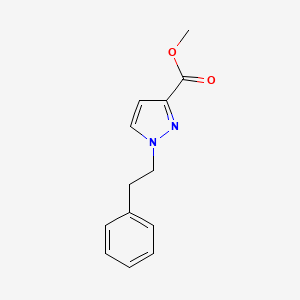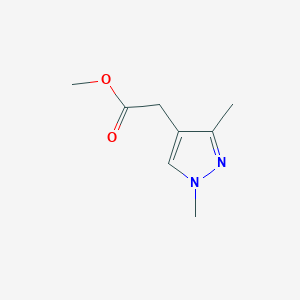
methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, also known as Methylphenylpyrazole Carboxylate (MPPC), is a synthetic pyrazole derivative that has been recently studied for its potential applications in various scientific fields. MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it a useful and versatile molecule for research purposes.
科学的研究の応用
MPPC has been studied for its potential applications in various scientific fields, including biology, chemistry, and medicine. In biology, MPPC has been used to study the biochemical and physiological effects of various drugs on cells and organisms, as well as to study the mechanisms of action of enzymes and proteins. In chemistry, MPPC has been used to study the properties of drug-receptor interactions, as well as to develop new synthetic pathways and catalysts. In medicine, MPPC has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
作用機序
MPPC is believed to act by binding to specific receptors on the surface of cells, resulting in the activation or inhibition of certain cellular processes. Specifically, MPPC has been found to interact with the G-protein coupled receptors (GPCRs) and the nuclear receptors (NRs). By binding to these receptors, MPPC can modulate the activity of various enzymes and proteins, resulting in changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
MPPC has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, MPPC has been found to modulate the activity of various enzymes and proteins, resulting in changes in the expression of genes, the production of hormones and neurotransmitters, and the release of inflammatory mediators. Additionally, MPPC has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
実験室実験の利点と制限
MPPC has several advantages for use in laboratory experiments. Firstly, MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it easy to work with and handle. Additionally, MPPC has a low cost and is readily available, making it a suitable and cost-effective molecule for research purposes. However, there are some limitations to using MPPC in laboratory experiments. For example, MPPC has a relatively low solubility in water, and the synthesis process can be complicated and time-consuming.
将来の方向性
There are several potential future directions for the research and application of MPPC. Firstly, further research into the biochemical and physiological effects of MPPC could be conducted in order to better understand its mechanism of action and its potential therapeutic applications. Additionally, research into the synthesis of MPPC could be conducted in order to develop more efficient and cost-effective methods for producing the molecule. Finally, research into the development of new synthetic pathways and catalysts could be conducted in order to expand the range of potential applications for MPPC.
合成法
MPPC is synthesized through a multi-step process, beginning with the condensation of phenylacetic acid with ethylacetoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-phenylacetoacetate, which is then reacted with hydrazine to form 2-phenyl-2-hydrazinopropionic acid. Finally, the acid is heated with methyl iodide to produce MPPC.
特性
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)

methanone](/img/structure/B6600228.png)

![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)